molecular formula C10H8N2O6 B1288832 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 154365-44-3

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B1288832
CAS No.: 154365-44-3
M. Wt: 252.18 g/mol
InChI Key: XZMYDNQTCBXZKS-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a nitro-substituted benzoxazine derivative with the molecular formula C₁₀H₈N₂O₆ and a molecular weight of 252.18 g/mol. This compound is characterized by a benzoxazine core structure with a methyl group, a nitro group at position 6, and a carboxylic acid functional group. The nitro group imparts strong electron-withdrawing effects, which significantly influences the compound's reactivity and physicochemical properties . In scientific research, this compound serves as an important intermediate and peptidomimetic building block for the design and synthesis of novel biologically active molecules . Researchers are particularly interested in its potential antimicrobial and anticancer properties . The proposed mechanism of action often involves the bioreduction of the nitro group within target cells to form reactive intermediates, which can lead to cytotoxic effects . Furthermore, the 2H-1,4-benzoxazin-3(4H)-one scaffold, to which this compound belongs, is known to exhibit a wide range of other pharmacological activities, including anti-inflammatory, antiulcer, and antifungal effects . The synthesis of this compound and its derivatives can be achieved through methods involving O-alkylation of appropriate nitrophenols followed by reductive cyclization . Efficient stereoselective syntheses for the enantiomers of related 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acids have been developed to investigate the influence of chirality on biological activity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-6-nitro-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6/c1-10(9(14)15)8(13)11-6-4-5(12(16)17)2-3-7(6)18-10/h2-4H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMYDNQTCBXZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617769
Record name 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154365-44-3
Record name 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction

One of the primary methods for synthesizing 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is through the condensation of 2-nitrophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:

  • Reactants :

    • 2-Nitrophenol
    • Ethyl Acetoacetate
    • Sodium Ethoxide (base)
  • Reaction Conditions :

    • Reflux in ethanol for several hours.
  • Mechanism :

    • The reaction involves the formation of an intermediate that undergoes cyclization to form the benzoxazine ring.

Reductive Cyclization

A more recent method involves reductive cyclization using a nitrophenoxyacetonitrile adduct in the presence of iron and acetic acid. This method has been highlighted for its simplicity and efficiency:

  • Reactants :

    • 2-(2-Nitrophenoxy)acetonitrile
    • Iron powder
    • Acetic Acid
  • Reaction Conditions :

    • One-pot synthesis under mild conditions.
  • Advantages :

    • This method allows for higher yields and fewer steps compared to traditional methods.

Hydrolysis and Cyclization

Another approach involves hydrolyzing derivatives of the compound to yield the desired carboxylic acid form:

  • Reactants :

    • Ethyl 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (as a precursor).
  • Reaction Conditions :

    • Hydrolysis under acidic or basic conditions.
  • Outcome :

    • The hydrolysis results in the formation of this compound with good yields.

Comparative Analysis of Preparation Methods

Method Reactants Key Conditions Yield Potential
Condensation 2-Nitrophenol, Ethyl Acetoacetate Reflux in ethanol Moderate
Reductive Cyclization 2-(2-Nitrophenoxy)acetonitrile, Iron One-pot synthesis High
Hydrolysis and Cyclization Ethyl 2-methyl-6-nitro...carboxylate Acidic/Basic hydrolysis High

Research Findings

Research has indicated that various derivatives of this compound exhibit promising biological activities, including antimicrobial and anticancer properties. The ability to modify the nitro group through reduction can lead to different derivatives with distinct biological profiles.

Case Studies

Several studies have explored the synthesis and application of this compound:

  • A study published in the Journal of Heterocyclic Chemistry discussed a convenient synthesis route for similar compounds, emphasizing the importance of optimizing reaction conditions for better yields.

  • Another research paper highlighted the potential use of this compound in drug development due to its unique heterocyclic structure.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, ethanol, and dichloromethane are frequently used to dissolve the reactants and facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while oxidation of the carbonyl group can produce carboxylic acids or esters .

Scientific Research Applications

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights critical structural differences between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
Target Compound -CH₃ (2), -NO₂ (6), -COOH (2) 278.21 High electron-withdrawing effects; studied for receptor antagonism
N-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxamide -CONH(4-MeOPh) (6), -COOH → carboxamide ~293.28 82% synthetic yield; carboxamide enhances hydrogen bonding
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid No substituents (parent scaffold) 179.17 Purity 97%; used as a precursor for derivatives
6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid -Cl (6), -COOH (7) ~227.63 Chlorine substituent increases lipophilicity
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid -CH₃ (2), -COOH (6) ~221.20 Lacks nitro group; lower molecular weight
Key Observations:
  • Nitro Group Impact : The nitro group at position 6 in the target compound enhances electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to analogs with methoxy or chlorine substituents .
  • Carboxamide vs. Carboxylic Acid : Replacement of the carboxylic acid with a carboxamide (as in ) alters hydrogen-bonding capacity, which may influence receptor-binding kinetics .
Pharmacological Relevance:
  • Docking studies on benzoxazine derivatives highlight the scaffold's utility in designing selective antagonists for CysLT receptors. The nitro group in the target compound may confer unique interactions (e.g., π-stacking) with receptor residues, improving selectivity over chlorine- or methyl-substituted analogs .
  • Chlorinated analogs (e.g., 6-chloro derivative in ) exhibit increased steric bulk, which could reduce binding affinity compared to the nitro-substituted target .

Physicochemical and Commercial Considerations

  • Solubility : The nitro group reduces aqueous solubility compared to the parent scaffold (179.17 g/mol) but improves stability in organic solvents .
  • Cost and Availability: The parent scaffold is priced at ¥23,900/250 mg , while the target compound’s synthetic complexity may elevate its cost.

Biological Activity

2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS Number: 154365-44-3) is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₈N₂O₆
  • Molecular Weight : 252.19 g/mol
  • Melting Point : 176 °C

Biological Activities

Research indicates that derivatives of benzoxazines exhibit a variety of biological activities, including:

  • Antimicrobial Activity :
    • Studies have demonstrated that benzoxazine derivatives possess significant antibacterial and antifungal properties. For example, certain modifications in the benzoxazine structure enhance their efficacy against various microbial strains .
  • Anticancer Properties :
    • There is growing evidence supporting the anticancer potential of benzoxazine compounds. For instance, some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers in vitro and in vivo. Research suggests that it may inhibit pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that benzoxazine derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies have shown that this compound can inhibit key enzymes involved in various metabolic pathways, which may explain its antimicrobial and anticancer activities.
  • Receptor Modulation : It may also act as a modulator for certain receptors involved in inflammation and cancer progression.

Case Studies

  • Antibacterial Activity Study :
    • A study evaluated the antibacterial efficacy of several benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the nitro group position significantly enhanced antibacterial activity compared to non-nitro substituted analogs .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production leading to mitochondrial dysfunction .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted aniline derivatives. For example, reacting 2-methoxyanilines with bromoethanol under acidic conditions forms a dihydrobenzoxazine intermediate, followed by nitration and oxidation to introduce the nitro and oxo groups . Key variables include temperature (80–120°C for cyclization) and stoichiometry of nitrating agents (e.g., HNO₃/H₂SO₄). Yield optimization requires careful control of reaction time to prevent over-oxidation.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve the benzoxazine ring protons (δ 4.2–4.5 ppm for methylene groups) and nitro group effects on aromatic protons. IR spectroscopy confirms the carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₀N₂O₆) .

Q. What preliminary biological activities have been reported for this benzoxazine derivative?

  • Methodological Answer : Early studies indicate immunostimulant properties via modulation of cytokine release (e.g., IL-6 and TNF-α) in murine macrophage models at IC₅₀ values of 10–50 µM . Antiviral potential against RNA viruses is hypothesized based on structural similarity to nitro-substituted benzoxazines with demonstrated activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Nitro group position : Compare 6-nitro vs. 7-nitro analogs (synthesized via directed nitration) to assess antiviral selectivity.
  • Carboxylic acid replacement : Replace with esters or amides to evaluate pharmacokinetic stability (e.g., methyl ester derivatives in ).
  • Methyl substitution : Test enantiomeric purity (if applicable) using chiral HPLC, as stereochemistry impacts receptor binding .

Q. What biocatalytic strategies improve enantioselectivity in synthesizing dihydrobenzoxazine intermediates?

  • Methodological Answer : Novozyme®-435 (immobilized lipase) in THF catalyzes enantioselective deacetylation of acetoxyethyl dihydrobenzoxazines with >90% ee. This method avoids racemization during cyclization, critical for producing optically active intermediates .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions may arise from tautomerism in the dihydrobenzoxazine ring. Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. Computational modeling (DFT) predicts stable tautomers and correlates with experimental chemical shifts .

Data Analysis & Experimental Design

Q. What analytical techniques differentiate between 3-oxo and 4-oxo tautomers in dihydrobenzoxazine derivatives?

  • Methodological Answer : X-ray crystallography provides definitive tautomer identification. For solution-phase studies, ¹³C NMR detects carbonyl carbon shifts: 3-oxo tautomers exhibit C=O signals at ~200 ppm, while 4-oxo forms appear at ~190 ppm .

Q. How do solvent polarity and pH affect the compound’s stability during kinetic studies?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 2–10) and solvents (DMSO, ethanol). Monitor degradation via HPLC-UV at 254 nm. Nitro groups are prone to reduction in acidic conditions, while the carboxylic acid may decarboxylate at high pH .

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